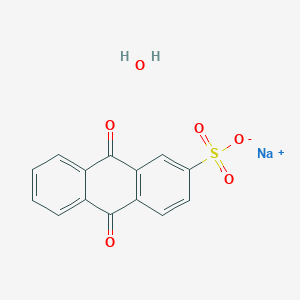
Hidrato de 9,10-dioxo-9,10-dihidroantraceno-2-sulfonato de sodio
Descripción general
Descripción
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, also known as SADHS, is a synthetic chemical compound which has been studied for its potential applications in scientific research. SADHS is a water-soluble compound which can be used as a reagent in various chemical reactions. It has been used in a range of studies, including those related to the synthesis of new compounds, the study of biochemical and physiological effects, and the development of new drug delivery systems.
Aplicaciones Científicas De Investigación
Determinación de la estructura cristalina por rayos X
Las estructuras cristalinas del Hidrato de 9,10-dioxo-9,10-dihidroantraceno-2-sulfonato de sodio se han determinado mediante difracción de rayos X de monocristal . Esta aplicación es crucial para comprender la estructura molecular y las propiedades del compuesto .
Catalizador en la pulpa alcalina
El hidrato de sal sódica del ácido antraquinona-2-sulfónico se utiliza como catalizador en la producción de pulpa alcalina en el proceso de soda . Esta aplicación es significativa en la industria papelera .
Sonda de fluorescencia fotoquímica in situ
Este compuesto se utiliza como una sonda de fluorescencia fotoquímica in situ . Esta aplicación es importante en el campo de la espectroscopia de fluorescencia .
Biosensor electroquímico de ADN
El hidrato de sal sódica del ácido antraquinona-2-sulfónico se utiliza como indicador de hibridación en el desarrollo de un nuevo biosensor electroquímico de ADN . Esta aplicación es crucial en el campo de la bioquímica y la biología molecular .
5. Conductividad eléctrica de tejidos recubiertos con polipirrol Este compuesto se ha utilizado para investigar los efectos de la concentración de reactivos y los parámetros de síntesis en la conductividad eléctrica de los tejidos de tereftalato de polietileno recubiertos con polipirrol
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that the compound forms charge-transfer complexes with 9,10-dimethoxyanthracene-2-sulfonate .
Mode of Action
The compound interacts with its targets through the formation of charge-transfer complexes . This interaction results in changes at the molecular level, which can influence various biochemical processes.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
Its ability to form charge-transfer complexes suggests that it may influence the redox state of cells and potentially act as a redox indicator .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . This suggests that moisture, temperature, and ventilation can affect its stability and efficacy.
Propiedades
IUPAC Name |
sodium;9,10-dioxoanthracene-2-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S.Na.H2O/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;;/h1-7H,(H,17,18,19);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHILLYASAGTPOI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153277-35-1 | |
| Record name | Anthraquinone-2-sulfonic acid, sodium salt monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Anthraquinone-2-sulfonic acid sodium salt monohydrate employed in electrochemical biosensors?
A2: This compound serves as a redox indicator in electrochemical DNA biosensors. Specifically, it is used to detect hybridization between a probe and target DNA sequence. For example, in a biosensor designed to detect the Human T-Lymphotropic Virus-1 (HTLV-1), Anthraquinone-2-sulfonic acid sodium salt monohydrate's electrochemical oxidation response is measured after the target DNA hybridizes with a probe immobilized on a modified electrode surface. []
Q2: What role does Anthraquinone-2-sulfonic acid sodium salt monohydrate play in the fabrication of regenerated cellulose-based sensors?
A4: It acts as a dopant for polypyrrole (PPy) in the fabrication of these sensors. Research shows that using Anthraquinone-2-sulfonic acid sodium salt monohydrate as the dopant, compared to perchlorate ions, significantly improves the electrical conductivity of the sensor material. This improvement is attributed to the enhanced properties of the regenerated cellulose-based ionic electro-active sensors achieved through the specific preparation process and the influence of the chosen dopant. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



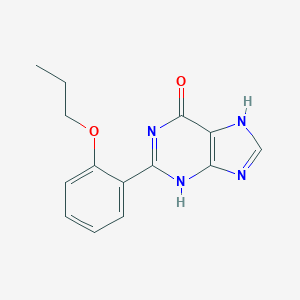


![Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44178.png)
![Methyl (4R)-4-[(3R,5S,8S,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44183.png)
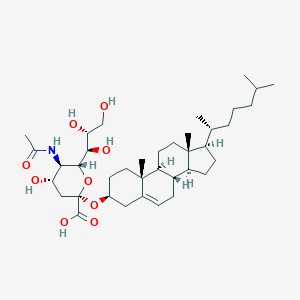
![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)
![Methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44190.png)
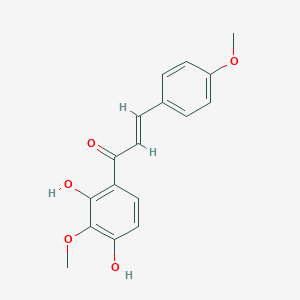

![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
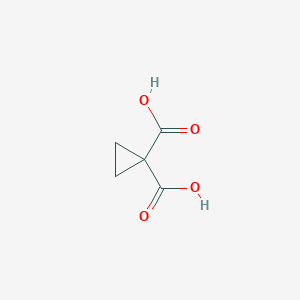
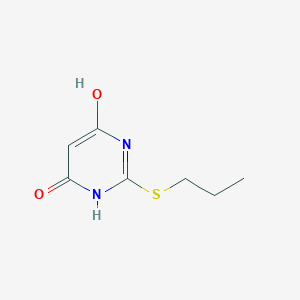
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)